5-Hydroxyduloxetine

説明

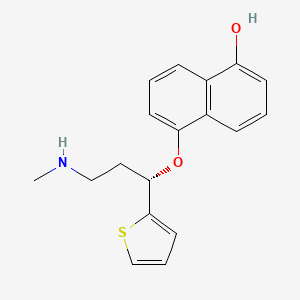

Structure

3D Structure

特性

IUPAC Name |

5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-19-11-10-17(18-9-4-12-22-18)21-16-8-3-5-13-14(16)6-2-7-15(13)20/h2-9,12,17,19-20H,10-11H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVKPOXXMWDHKB-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225134 | |

| Record name | 5-Hydroxyduloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741693-77-6 | |

| Record name | 5-Hydroxyduloxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyduloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYDULOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CAA38X5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation

Formation of 5-Hydroxyduloxetine from Duloxetine (B1670986)

This compound is one of the major primary metabolites formed through the hydroxylation of duloxetine's naphthalene (B1677914) ring. fda.govfda.gov This initial oxidative step is critical and is catalyzed by specific cytochrome P450 (CYP) enzymes in the liver. nih.govresearchgate.net Studies using human liver microsomes have identified that the formation of hydroxylated metabolites, including this compound, occurs at the 4, 5, or 6 positions of the naphthyl ring. fda.govfda.govpharmgkb.orgpharmgkb.org

The hydroxylation of duloxetine is primarily mediated by two key cytochrome P450 isoforms: CYP1A2 and CYP2D6. droracle.aiwinona.edunih.gov These enzymes are responsible for the majority of duloxetine's elimination. fda.govfda.gov While both are capable of catalyzing the oxidation of the naphthyl ring, their relative contributions differ. fda.govpharmgkb.org

CYP2D6 also plays a significant role in the metabolism of duloxetine. nih.govevidence-based-psychiatric-care.org It catalyzes the formation of hydroxylated metabolites alongside CYP1A2. fda.goveuropa.eu The influence of CYP2D6 is evident in individuals who are "poor metabolizers" due to genetic polymorphisms, as they may exhibit higher plasma levels of duloxetine. europa.euresearchgate.net However, the impact of CYP2D6 inhibition on duloxetine exposure is generally less pronounced than that of CYP1A2 inhibition. droracle.aijwatch.org Duloxetine itself is a moderate inhibitor of CYP2D6, which can affect the metabolism of other drugs that are substrates for this enzyme. europa.euresearchgate.net

While CYP1A2 and CYP2D6 are the main drivers of duloxetine hydroxylation, other isoforms contribute to a lesser extent. drugbank.com Specifically, CYP2C9 has been identified as a minor contributor to the formation of the 5-hydroxy metabolite of duloxetine. nih.govdrugbank.com

| CYP Isoform | Role in Duloxetine Hydroxylation | Supporting Evidence |

|---|---|---|

| CYP1A2 | Primary / Major Contributor | Identified as the predominant enzyme in clinical studies; potent inhibitors significantly increase duloxetine levels. droracle.ainih.govresearchgate.netpharmgkb.org |

| CYP2D6 | Primary / Significant Contributor | Catalyzes hydroxylation; genetic variations (poor metabolizers) lead to higher duloxetine concentrations. nih.govevidence-based-psychiatric-care.orgeuropa.eu |

| CYP2C9 | Minor Contributor | Has a minor role in the formation of this compound. nih.govdrugbank.com |

The formation of this compound is part of a broader oxidative process targeting the naphthyl ring of the duloxetine molecule. nih.govresearchgate.net This hydroxylation is a crucial first step that prepares the compound for further metabolic changes. researchgate.net Following the initial oxidation to this compound and 6-hydroxyduloxetine, these metabolites can proceed through a catechol intermediate. drugbank.com This catechol can then be subject to further reactions like methylation. Another potential, though chemically unstable, intermediate in the metabolic cascade is an epoxide, which is quickly converted to a dihydrodiol. fda.gov

Role of Cytochrome P450 Isoforms in Hydroxylation

Primary Involvement of CYP2D6

Subsequent Biotransformation of this compound

This compound is not an end-product but an intermediate metabolite that undergoes extensive further biotransformation. drugbank.com The primary subsequent pathways are conjugation reactions, which significantly increase the water solubility of the metabolites, facilitating their excretion from the body. nih.govresearchgate.net

After its formation, this compound, along with 6-hydroxyduloxetine, can be further metabolized. One major pathway involves the formation of a catechol, which is then methylated to create 5-hydroxy-6-methoxy-duloxetine. drugbank.com This methoxylated metabolite subsequently undergoes conjugation with either sulfate (B86663) or glucuronic acid. drugbank.com The sulfate conjugate of 5-hydroxy-6-methoxy-duloxetine is one of the two major circulating metabolites of duloxetine found in human plasma. droracle.ainih.govpharmgkb.org These conjugated metabolites are considered pharmacologically inactive. europa.eu The vast majority of duloxetine metabolites, including those derived from this compound, are ultimately eliminated in the urine. nih.gov

| Intermediate Metabolite | Subsequent Reaction | Resulting Product | Final Form in Plasma |

|---|---|---|---|

| This compound / 6-Hydroxyduloxetine | Formation of Catechol intermediate, followed by Methylation | 5-hydroxy-6-methoxy-duloxetine | Sulfate conjugate of 5-hydroxy-6-methoxy-duloxetine droracle.ainih.govpharmgkb.org |

| Direct conjugation | Glucuronide or Sulfate conjugates | Circulating conjugated metabolites drugbank.com |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Duloxetine |

| 4-hydroxyduloxetine |

| 6-hydroxyduloxetine |

| 5-hydroxy-6-methoxy-duloxetine |

| Glucuronide conjugate of 4-hydroxylated duloxetine |

| Sulfate conjugate of 5-hydroxy-6-methoxy-duloxetine |

| Catechol duloxetine |

| Dihydrodiol-duloxetine |

| Fluvoxamine (B1237835) |

| Theophylline |

| Desipramine |

| Paroxetine |

Derivatization to 5-Hydroxy-6-Methoxy Duloxetine

Following its formation, this compound can undergo further metabolic changes. One such pathway involves methylation, which leads to the creation of 5-hydroxy-6-methoxy duloxetine. researchgate.net This derivatization process is a key step in the metabolic cascade of duloxetine. Subsequently, 5-hydroxy-6-methoxy duloxetine can be further metabolized through conjugation reactions. drugbank.comdrugbank.com

Conjugation Pathways: Glucuronidation and Sulfation

To facilitate excretion from the body, this compound and its derivatives undergo conjugation, a process that increases their water solubility. The two primary conjugation pathways are glucuronidation and sulfation.

The glucuronide conjugate of 5-hydroxy-6-methoxy duloxetine is one of the metabolites formed. However, the more predominant pathway for this specific metabolite is sulfation, resulting in the formation of 5-hydroxy-6-methoxy duloxetine sulfate. pharmgkb.org This sulfate conjugate is a major circulating metabolite of duloxetine found in plasma. biomedpharma-sy.com Additionally, this compound itself can be directly conjugated with glucuronic acid to form 5-hydroxy duloxetine β-D-glucuronide, which has been identified in urine. ncats.ioncats.io

Metabolic Profiling in Preclinical Models and In Vitro Systems

The study of duloxetine's metabolism, including the formation and fate of this compound, has been conducted using various experimental models to understand its behavior in biological systems.

Investigations in Human Liver Microsomes

In vitro studies utilizing human liver microsomes have been instrumental in identifying the enzymes responsible for the initial stages of duloxetine metabolism. These studies have shown that cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2D6, are the primary catalysts for the hydroxylation of duloxetine to its hydroxylated metabolites, including 4-hydroxy, 5-hydroxy, and 6-hydroxy duloxetine. pharmgkb.orgpharmgkb.orgfda.gov While both enzymes are involved, CYP1A2 appears to be the major contributor to this metabolic step. pharmgkb.orgnih.gov The use of specific CYP inhibitors in these microsomal incubations has helped to confirm the roles of these individual enzymes. nih.gov

In Vivo Metabolic Fate in Animal Models (e.g., Rat, Dog)

Animal models have provided valuable insights into the in vivo metabolism and excretion of duloxetine and its metabolites. In rats, studies have identified this compound and its glucuronide conjugate in bile. ijpsdronline.com The metabolic profile can differ between species; for instance, in dogs, metabolites related to 5-hydroxylation are predominant, whereas in rats, 4-hydroxy related metabolites are more prevalent. caldic.com In both rats and dogs, the primary route of clearance for duloxetine and its metabolites is through metabolism followed by excretion into the bile, which is then eliminated in the feces. caldic.com

Identification in Biological Matrices (Plasma, Urine, Feces, Bile)

The detection and quantification of this compound and its downstream metabolites in various biological fluids are essential for constructing a complete metabolic profile.

Plasma: The major circulating metabolites of duloxetine in human plasma are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine. nih.gov The parent compound, this compound, is not typically detected in its unconjugated form in plasma.

Urine: A significant portion of a duloxetine dose, approximately 70%, is excreted in the urine as various metabolites. nih.gov While the major plasma metabolites are also found in urine, this matrix contains a wider array of additional metabolites. nih.gov The glucuronide conjugate of 5-hydroxy duloxetine has been specifically identified in urine. ncats.io

Feces: Around 20% of a duloxetine dose is excreted in the feces. drugbank.combiomedpharma-sy.com

Bile: In animal studies, particularly in rats, this compound and its glucuronide conjugate have been identified in bile, highlighting the importance of biliary excretion. ijpsdronline.comhres.ca

Genetic Polymorphisms Influencing this compound Formation (e.g., CYP2D6 Genotype Effects)

The rate of formation of this compound is significantly influenced by genetic variations in the enzymes responsible for its metabolism, most notably CYP2D6. ontosight.ai The CYP2D6 gene is highly polymorphic, leading to different enzyme activity levels among individuals. pharmgkb.org

| Parameter | Finding | Source(s) |

| Metabolic Pathway | Derivatization to 5-Hydroxy-6-Methoxy Duloxetine | researchgate.net |

| Conjugation | Glucuronidation and Sulfation | pharmgkb.orgncats.ioncats.io |

| In Vitro Metabolism | Catalyzed by CYP1A2 and CYP2D6 in human liver microsomes | pharmgkb.orgpharmgkb.orgfda.gov |

| In Vivo Animal Models | Identified in rat and dog bile, plasma, and urine | ijpsdronline.comcaldic.comhres.ca |

| Biological Matrices | Conjugates found in human plasma, urine, and feces | nih.govbiomedpharma-sy.comncats.ionih.gov |

| Genetic Influence | Formation affected by CYP2D6 polymorphisms | ontosight.ainih.govuio.nodroracle.aieuropa.eu |

Enzyme Induction and Inhibition Phenomena Affecting this compound Levels

The plasma concentration of this compound is intrinsically linked to the metabolic activity of the enzymes that form it, primarily CYP1A2 and CYP2D6. Consequently, the induction or inhibition of these enzymes by co-administered drugs or other extrinsic factors can significantly alter the formation rate and subsequent levels of this compound. The pharmacokinetic interactions are most extensively studied for the parent compound, duloxetine, and these effects have a direct and inverse impact on the production of its metabolites.

Enzyme Inhibition

Enzyme inhibition leads to decreased metabolic activity, causing an increase in the plasma concentration of the parent drug (duloxetine) and a corresponding decrease in the formation and plasma concentration of its metabolites, such as this compound.

CYP1A2 Inhibition: As the major enzyme in duloxetine metabolism, inhibition of CYP1A2 has the most pronounced effect. pharmgkb.orgdroracle.ai Fluvoxamine, a potent CYP1A2 inhibitor, has been shown to dramatically increase duloxetine exposure. pharmgkb.org In a clinical study, co-administration of duloxetine (60 mg) with fluvoxamine (100 mg) resulted in a 6-fold increase in the area under the curve (AUC) and a 2.5-fold increase in the maximum concentration (Cmax) of duloxetine. drugbank.com Another retrospective analysis found that adding just 25 mg of fluvoxamine to a steady-state duloxetine treatment led to an average 3-fold increase in duloxetine plasma levels. nih.gov This significant reduction in duloxetine metabolism would lead to a substantial decrease in the formation of this compound. Other known inhibitors of CYP1A2 include cimetidine (B194882) and quinolone antimicrobials like ciprofloxacin. fda.gov

CYP2D6 Inhibition: Inhibition of CYP2D6 also affects duloxetine metabolism, although to a lesser extent than CYP1A2 inhibition. droracle.ainih.gov Paroxetine, a potent CYP2D6 inhibitor, when co-administered with duloxetine, increased the steady-state AUC and Cmax of duloxetine by 1.6-fold. nih.gov This indicates that potent inhibition of CYP2D6 moderately reduces the metabolic clearance of duloxetine, thereby decreasing the rate of formation for its metabolites, including this compound.

The following table summarizes the impact of enzyme inhibitors on the pharmacokinetics of the parent compound, duloxetine, which inversely affects the levels of this compound.

| Inhibitor | Target Enzyme | Effect on Duloxetine Cmax | Effect on Duloxetine AUC | Implied Effect on this compound Formation | Source(s) |

| Fluvoxamine | CYP1A2 | ▲ ~2.5-fold | ▲ ~6-fold | Substantial Decrease | drugbank.com |

| Paroxetine | CYP2D6 | ▲ 1.6-fold | ▲ 1.6-fold | Moderate Decrease | nih.gov |

Enzyme Induction

Enzyme induction enhances the metabolic activity of CYP enzymes, leading to faster clearance of the parent drug and a corresponding increase in the formation of metabolites.

CYP1A2 Induction: Smoking is a known inducer of CYP1A2. Studies have shown that smoking is associated with a decrease in duloxetine concentration by approximately 30% to 50%. nih.gov This accelerated metabolism of duloxetine would consequently lead to an increased formation of this compound. In-vitro studies have demonstrated that duloxetine itself does not induce CYP1A2 activity. fda.gov

The table below outlines the effect of CYP1A2 induction on duloxetine levels, which would directly increase the formation of this compound.

| Inducer | Target Enzyme | Effect on Duloxetine Concentration | Implied Effect on this compound Formation | Source(s) |

| Smoking | CYP1A2 | ▼ ~30% | Increase | nih.gov |

Preclinical Pharmacological Activity and Mechanistic Insights of 5 Hydroxyduloxetine

Monoamine Transporter Binding Affinity

The interaction of 5-hydroxyduloxetine with monoamine transporters has been evaluated in preclinical in vitro studies. These studies measure the affinity of the compound for the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters, which is a key determinant of its potential pharmacological activity. The binding affinity is commonly expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity.

In vitro binding assays utilizing [³H]-Paroxetine on human serotonin transporters (SERT) have determined the binding affinity of this compound. The inhibition constant (Ki) for this compound at the human SERT is 9.68 nM. fda.gov This indicates a high-affinity interaction with the serotonin transporter, suggesting potent inhibition of serotonin reuptake.

The binding affinity of this compound for the human norepinephrine transporter (NET) was assessed using [³H]-Nisoxetine binding assays. The compound demonstrated a Ki value of 18.46 nM at the NET. fda.gov This represents a strong binding affinity, implying significant potential to inhibit norepinephrine reuptake.

Compared to its interaction with SERT and NET, this compound shows a considerably lower affinity for the human dopamine transporter (DAT). In binding assays with [³H]-Mazindol, the Ki value for this compound at the DAT was 240.5 nM. fda.gov This much higher Ki value suggests a weaker interaction and less potent inhibition of dopamine reuptake relative to its effects on serotonin and norepinephrine transporters.

Table 1: In Vitro Binding Affinities (Ki, nM) of this compound at Human Monoamine Transporters

| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |

| This compound | 9.68 fda.gov | 18.46 fda.gov | 240.5 fda.gov |

Note: Ki values were determined using [³H]-Paroxetine for SERT, [³H]-Nisoxetine for NET, and [³H]-Mazindol for DAT. fda.gov A lower Ki value indicates higher binding affinity.

Norepinephrine Transporter (NET) Interaction and Potency

Comparative Pharmacological Profiling with Parent Duloxetine (B1670986)

Preclinical data shows that this compound is a less potent inhibitor of both serotonin and norepinephrine reuptake compared to its parent compound, duloxetine. Duloxetine exhibits a Ki of 0.8 nM at SERT and 7.3 nM at NET. fda.gov Comparatively, the Ki of this compound is approximately 12-fold higher (weaker affinity) at SERT and about 2.5-fold higher at NET. fda.gov Both the parent drug and its 5-hydroxy metabolite have similarly low affinity for the dopamine transporter. fda.gov

Table 2: Comparative Binding Affinities (Ki, nM) of Duloxetine and this compound

| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |

| Duloxetine | 0.8 fda.gov | 7.3 fda.gov | 240 fda.gov |

| This compound | 9.68 fda.gov | 18.46 fda.gov | 240.5 fda.gov |

Note: A lower Ki value indicates greater inhibitory potency.

Following its formation, this compound undergoes further metabolism, including methylation and subsequent conjugation with sulfate (B86663) or glucuronic acid. pharmgkb.org The resulting conjugated metabolites, such as 5-hydroxy-6-methoxy duloxetine sulfate and 4-hydroxy duloxetine glucuronide, are the major circulating metabolites found in human plasma. fda.govannapurnapharmacy.com Crucially, these conjugated metabolites are considered pharmacologically inactive. nih.goveuropa.euresearchgate.netnih.gov In vitro binding studies confirm this, showing that these metabolites have extremely low affinity for the monoamine transporters, with Ki values typically greater than 3000 nM. fda.gov For example, the Ki of 5-hydroxy, 6-methoxy-duloxetine sulfate at the SERT is 3118 nM, and it is greater than 10,000 nM at the NET. fda.gov This demonstrates a clear distinction between the potent, unconjugated this compound metabolite and the pharmacologically inert conjugated forms that are predominantly excreted. pharmgkb.orgeuropa.eu

Assessment of Reuptake Inhibition Potency Relative to Duloxetine

In Vitro Functional Studies on Neurotransmitter Systems

In vitro studies are fundamental in characterizing the pharmacological activity of a compound by examining its effects on isolated biological systems, such as cells and tissues. For this compound, these studies have primarily focused on its interaction with monoamine transporters, which are the main targets of its parent compound, duloxetine.

The primary mechanism of action for many antidepressants, including duloxetine, is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters. This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The activity of this compound has been evaluated in models using synaptosomes, which are isolated nerve terminals containing these transporters.

Research findings indicate that this compound is a significantly less potent inhibitor of monoamine transporters compared to its parent compound, duloxetine. fda.gov An in vitro study measuring the binding affinities (Ki) of duloxetine metabolites to human monoamine transporters revealed that this compound has a substantially lower affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET) than duloxetine. fda.gov Its affinity for the dopamine transporter (DAT) was also weak. fda.gov

The binding affinities are presented in the table below, with lower Ki values indicating greater potency.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| This compound | 97.16 | 240.5 | 1306 |

| Duloxetine | 0.8 | 7.5 | 240 |

| Data sourced from a U.S. Food and Drug Administration (FDA) pharmacology review document. fda.gov |

Electrophysiological studies in preclinical models are used to assess how a compound alters the electrical properties and firing rates of neurons. For duloxetine, these studies have shown that it dose-dependently inhibits the spontaneous firing of serotonergic neurons in the dorsal raphe nucleus and noradrenergic neurons in the locus coeruleus. caldic.com This effect is a direct consequence of the potent inhibition of 5-HT and NE reuptake, which leads to an accumulation of these neurotransmitters in the vicinity of the neuron's cell body and dendrites, thereby activating inhibitory autoreceptors. caldic.com

Given that this compound is a substantially weaker inhibitor of both SERT and NET compared to duloxetine, it is expected that its effects on neuronal firing would be significantly less pronounced. fda.gov At concentrations where duloxetine produces a robust inhibition of neuronal firing, this compound would likely have a negligible effect due to its lower affinity for the monoamine transporters. Therefore, it is unlikely to contribute significantly to the in vivo electrophysiological profile of duloxetine.

Investigation of Monoamine Uptake Inhibition in Cellular and Synaptosomal Models

Evaluation of Receptor Binding Selectivity (e.g., lack of affinity for adrenergic, cholinergic, histaminergic receptors)

A key characteristic of newer antidepressants like duloxetine is their high selectivity for monoamine transporters with minimal affinity for other neurotransmitter receptors. This selectivity profile is associated with a more favorable side effect profile compared to older antidepressants that interact with multiple receptor types.

Preclinical studies have demonstrated that duloxetine has no significant affinity for a wide range of receptors, including adrenergic, cholinergic, and histaminergic receptors, with Ki values generally greater than 1000 nM. fda.goveuropa.euscispace.combiomedpharma-sy.com

While specific comprehensive receptor screening data for this compound is not widely published, its pharmacological profile can be inferred from the available data. The Ki value of this compound for the dopamine transporter is 1306 nM, indicating weak affinity. fda.gov This, combined with the general finding that the metabolites of duloxetine are less pharmacologically active than the parent compound, strongly suggests that this compound also lacks significant affinity for other neuronal receptors such as adrenergic, cholinergic, and histaminergic receptors. europa.eufda.govfda.gov

The table below summarizes the receptor binding selectivity profile of the parent compound, duloxetine, which provides context for the expected profile of this compound.

| Receptor Class | Receptor Subtypes | Affinity of Duloxetine | Inferred Affinity of this compound |

| Adrenergic | α1, α2, β | No significant affinity | No significant affinity |

| Cholinergic | Muscarinic | No significant affinity | No significant affinity |

| Histaminergic | H1 | No significant affinity | No significant affinity |

| Dopaminergic | D2 | No significant affinity | Weak affinity (Ki = 1306 nM for DAT) |

| Serotonergic | 5-HT1A, 5-HT2A, etc. | No significant affinity | No significant affinity |

| Data for duloxetine sourced from multiple preclinical studies. fda.goveuropa.euscispace.combiomedpharma-sy.com |

Analytical Methodologies for 5 Hydroxyduloxetine Research

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are the cornerstone for isolating and quantifying 5-hydroxyduloxetine from complex biological matrices such as plasma, urine, and feces. ijpsdronline.comijpsdronline.com These techniques separate the analyte from the parent drug, other metabolites, and endogenous components, ensuring accurate measurement.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. ijpsdronline.comijpsdronline.com Reversed-phase HPLC, in particular, has proven effective for the separation of duloxetine (B1670986) and its metabolites. ijpsdronline.commadridge.org

In a notable study, a reversed-phase HPLC (RP-HPLC) method was developed to determine duloxetine and twelve of its metabolites, including this compound, in various biological samples from Wistar rats. ijpsdronline.comijpsdronline.com The separation was achieved on a µ-Bondapak C18 column with a mobile phase consisting of methanol (B129727) and phosphate (B84403) buffer (pH 7.8, 50 mM) in a 7:3 (v/v) ratio. ijpsdronline.comijpsdronline.com Detection was carried out using a UV detector at a wavelength of 221 nm. ijpsdronline.comijpsdronline.com This method was successfully applied to pharmacokinetic studies following oral administration of duloxetine. ijpsdronline.com

Another study describes an HPLC method for the simultaneous determination of duloxetine and its major metabolites in rabbit plasma. ijpsdronline.com This method also utilized a µ-Bondapak C18 column with a mobile phase of methanol and phosphate buffer (pH 7.9, 50 mM) at a 7:3 (v/v) ratio, with UV detection at 224 nm. ijpsdronline.com

The following table summarizes typical HPLC conditions used for the analysis of this compound and related compounds.

| Parameter | Condition 1 ijpsdronline.comijpsdronline.com | Condition 2 ijpsdronline.com |

| Column | µ-Bondapak C18 (250mm × 4.6mm, 5µm) | µ-Bondapak C18 (250 mm × 4.6 mm, 5µm) |

| Mobile Phase | Methanol: Phosphate buffer (pH 7.8, 50 mM) (7:3 v/v) | Methanol: Phosphate buffer (pH 7.9, 50 mM) (7:3 v/v) |

| Flow Rate | 1 ml/min | 1.5 ml/min |

| Detection | UV at 221 nm | UV at 224 nm |

| Sample Matrix | Rat plasma, urine, feces, and bile | Rabbit plasma |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of this compound, especially at low concentrations in biological fluids. nih.govnih.gov This technique combines the separation power of HPLC with the precise detection and structural information provided by tandem mass spectrometry.

A sensitive LC-MS/MS method was developed for the determination of major duloxetine metabolites in human plasma, including the glucuronide and sulfate (B86663) conjugates. nih.gov This method was crucial for resolving isomeric hydroxy-duloxetine glucuronides, highlighting the need for effective chromatographic separation prior to mass spectrometric detection. nih.gov The study also noted that different ionization modes (positive and negative electrospray ionization, ESI) were required to achieve adequate sensitivity for the different types of conjugates. nih.gov

Another LC-MS/MS method was established for the simultaneous quantification of duloxetine and its metabolite, 4-hydroxy duloxetine, in rat plasma. nih.gov This method employed a reverse-phase C18 column with an isocratic mobile phase of 5 mm ammonium (B1175870) acetate-methanol (4:6, v/v). nih.gov Quantification was performed using a triple-quadrupole mass spectrometer with electrospray ionization, monitoring specific ion transitions in the selective reaction monitoring (SRM) mode. nih.gov

The development of these methods often requires careful optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters to ensure accuracy and precision. nih.govresearchgate.nettandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than LC-based methods for the analysis of this compound due to the compound's polarity and low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, typically after a derivatization step. Derivatization is necessary to convert the polar hydroxyl and amine groups into less polar, more volatile derivatives suitable for GC analysis. Information specifically detailing GC-MS analysis of this compound is limited in the provided search results, suggesting that LC-MS/MS is the preferred method for its analysis in biological matrices.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of duloxetine metabolites, including this compound. researchgate.net Both 1H-NMR and 13C-NMR are utilized to confirm the structure of synthesized reference standards and to identify metabolites in biological samples. ijpsdronline.comijpsdronline.com

In one study, the structures of duloxetine metabolites were confirmed using either a Varian 600-MHz or 500-MHz NMR instrument. The structural assignment of the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine was confirmed through detailed NMR analysis of a synthesized standard. researchgate.net Another research effort characterized synthesized duloxetine metabolites, including this compound, using 1H-NMR and 13C-NMR for structural confirmation before their use in HPLC analysis. ijpsdronline.comijpsdronline.com Solid-state 13C NMR has also been employed to study the structure of duloxetine and its different forms. unsw.edu.au

Mass Spectrometry (MS) and Fragmentation Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography, is a primary technique for both the detection and structural characterization of this compound. researchgate.net The mass spectrometer provides the mass-to-charge ratio (m/z) of the protonated or deprotonated molecule, confirming its molecular weight.

Fragmentation analysis, or tandem mass spectrometry (MS/MS), provides further structural information by breaking the parent ion into characteristic product ions. The fragmentation pattern serves as a fingerprint for the compound's identification. For instance, the product ion mass spectrum of protonated duloxetine (m/z 298) produces characteristic product ions at m/z 44 and m/z 154. researchgate.netresearchgate.net The presence of an additional oxygen atom in hydroxylated metabolites like this compound results in a corresponding shift in the mass of the parent and some fragment ions. For example, a product ion at m/z 314 can indicate the addition of an oxygen moiety to the duloxetine structure.

Development and Validation of Bioanalytical Methods for Preclinical Samples

The quantitative analysis of this compound, a major metabolite of duloxetine, in preclinical biological samples is fundamental for pharmacokinetic and metabolic studies. The development and validation of robust bioanalytical methods are critical to ensure the reliability and accuracy of the data generated from these nonclinical investigations. au.dk Various sophisticated analytical techniques have been employed for the determination of duloxetine and its metabolites in biological matrices such as plasma and urine.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as the most widely used technique for the bioanalysis of duloxetine and its metabolites due to its high sensitivity and selectivity. For instance, a study detailed the development of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method to quantify duloxetine in beagle dog plasma, a common preclinical model. researchgate.net In this study, the protein precipitation method was utilized for sample extraction. researchgate.net The validation of such methods is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), and encompasses several key parameters. rjptonline.orgeuropa.eu

Key validation parameters for bioanalytical methods include selectivity, sensitivity, accuracy, precision, recovery, and stability. researchgate.netrjptonline.org Selectivity ensures that the method can differentiate the analyte from other components in the biological matrix. Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov

A sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for the major metabolites of duloxetine in human plasma, which can be adapted for preclinical samples. nih.gov This method demonstrated acceptable precision and accuracy over a validation range of 1 to 1000 ng/mL. nih.gov Challenges in method development can include the need for chromatographic resolution of isomeric metabolites, such as 4-hydroxy, 5-hydroxy, and 6-hydroxy duloxetine glucuronides. nih.gov

The following table summarizes typical parameters for a validated LC-MS/MS method for a related compound, which are illustrative of the requirements for this compound analysis.

| Validation Parameter | Typical Acceptance Criteria | Example Finding for Duloxetine Analysis |

| Linearity (r²) | ≥ 0.99 | ≥ 0.9967 over 0.100-100.000 ng/mL rjptonline.orgrjptonline.org |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio >10; Precision <20%; Accuracy ±20% nih.govresearchgate.net | 0.100 ng/mL with 108% accuracy and 5.12% precision rjptonline.orgrjptonline.org |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | Intra- and inter-run precision within ± 15% researchgate.net |

| Intra- and Inter-day Accuracy (% Bias) | Within ± 15% (except LLOQ ± 20%) | Intra- and inter-batch accuracy between 97.14% and 103.50% researchgate.net |

| Recovery | Consistent, precise, and reproducible | 80.31% for duloxetine and 81.09% for the internal standard researchgate.net |

| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of nominal | Stable for five freeze-thaw cycles and 50 days at -20±5˚C rjptonline.org |

This table presents illustrative data based on published methods for duloxetine to demonstrate the validation parameters relevant to its metabolites.

Utilization as an Impurity Standard and Reference Material

This compound serves a critical role in pharmaceutical quality control and research as a certified reference material and impurity standard. synzeal.comlgcstandards.com Reference standards are highly characterized materials used to help ensure the identity, strength, quality, and purity of drug products. usp.org The use of such standards is essential for the development, validation, and routine application of analytical methods. synzeal.comaxios-research.com

As a major metabolite of duloxetine, this compound is a potential impurity in the bulk drug substance or a degradation product that could form during manufacturing or storage. lgcstandards.com Therefore, its availability as a reference standard is crucial for several applications:

Analytical Method Development and Validation: this compound standards are used to develop and validate the specificity of analytical methods designed to quantify duloxetine and its related substances in pharmaceutical formulations. synzeal.comsynzeal.com These methods must be able to separate, detect, and quantify any potential impurities, including this compound.

Quality Control (QC): In a QC setting, the reference standard is used to confirm the identity of the impurity if detected in a batch of the drug product and to accurately quantify its amount. synzeal.com This ensures that the level of the impurity remains below the established safety thresholds.

Stability Studies: Reference materials are used in stability studies to identify and quantify degradants that may appear over time under various environmental conditions. synzeal.com

Suppliers of pharmaceutical reference standards provide detailed characterization data with their products, often including a Certificate of Analysis (COA) that complies with regulatory guidelines. axios-research.com This documentation ensures the material's suitability for its intended analytical purpose. synzeal.com Companies like LGC Standards and SynZeal list 5-Hydroxy Duloxetine and its isomers as part of their portfolio of impurity reference materials. lgcstandards.comsynzeal.com

Synthetic Approaches to 5 Hydroxyduloxetine

Chemical Synthesis Methodologies

The chemical synthesis of 5-hydroxyduloxetine, as a metabolite of duloxetine (B1670986), is often achieved through multi-step processes that parallel the synthesis of other duloxetine metabolites like 4-hydroxyduloxetine and 6-hydroxyduloxetine. ijpsdronline.comsynzeal.com A common strategy involves the condensation of a thiophene (B33073) side chain with a corresponding substituted naphthol. ijpsdronline.com

One described method for synthesizing duloxetine metabolites involves the protection of hydroxyl groups on the naphthol ring as ketals or acetals before condensation with the thiophene side chain. ijpsdronline.com Following the condensation reaction, the protecting groups are removed, typically using acetic acid, to yield the final hydroxylated product. ijpsdronline.com For instance, the synthesis of related hydroxy duloxetine metabolites has been accomplished by condensing the thiophene side chain with the appropriate fluoronaphthols. ijpsdronline.com

A key starting material for the synthesis of this compound is 5-amino-1-naphthol, which serves as a precursor to introduce the hydroxyl group at the desired position on the naphthalene (B1677914) ring. labmix24.com The synthesis can be conceptualized as a multi-step process, although specific details for the large-scale synthesis of this compound are not as extensively documented in publicly available literature as for its parent compound, duloxetine.

The synthesis of related duloxetine metabolites often involves the following general steps:

Protection of functional groups: To prevent unwanted side reactions, reactive groups on the starting materials are often protected.

Condensation reaction: The key bond-forming step where the thiophene-containing side chain is attached to the naphthalene ring system.

Deprotection: Removal of the protecting groups to reveal the final desired functional groups, such as the hydroxyl group in this compound. ijpsdronline.com

Retrosynthesis, a method of analysis where a target molecule is broken down into simpler precursors, has been utilized to characterize and confirm the structure of duloxetine metabolites, including this compound. ijpsdronline.com

Purity and Analytical Specifications for Research Applications

For research applications, such as in vitro metabolism studies or as an analytical standard, high purity of this compound is essential. biosynth.com Commercial suppliers of this compound for research purposes typically provide a certificate of analysis detailing the compound's purity and other analytical data.

Purity is commonly determined using high-performance liquid chromatography (HPLC). lgcstandards.comresearchgate.net HPLC methods are developed to separate the target compound from any impurities, which may include starting materials, byproducts, or other related compounds. researchgate.net For instance, a reversed-phase HPLC method using a C18 column is a common technique for analyzing duloxetine and its metabolites. ijpsdronline.comresearchgate.net The purity is often reported as a percentage, with research-grade compounds typically having a purity of 95% or higher. lgcstandards.comcaymanchem.com

In addition to HPLC, other analytical techniques are employed to confirm the identity and structure of the synthesized this compound. These include:

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. ijpsdronline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, confirming the placement of atoms and functional groups. ijpsdronline.comresearchgate.net

The analytical specifications for this compound intended for research use will typically include the following information:

Table 1: Analytical Specifications for this compound

| Parameter | Specification | Method |

|---|---|---|

| Appearance | Off-White to Brown Solid | Visual Inspection |

| Purity | ≥95% | HPLC |

| Identity | Conforms to structure | NMR, MS |

Data compiled from publicly available information from chemical suppliers and research articles. lgcstandards.comresearchgate.netcaymanchem.com

It is crucial for researchers to use well-characterized and high-purity this compound to ensure the reliability and reproducibility of their experimental results. The presence of impurities could lead to inaccurate findings in metabolism studies or other research applications.

Future Directions in 5 Hydroxyduloxetine Research

Comprehensive Metabolic Flux Analysis and Network Modeling

Metabolic flux analysis (MFA) is a powerful technique for dissecting the flow of molecules through metabolic pathways. rsc.orgnih.gov Applying MFA to the study of 5-hydroxyduloxetine can provide a quantitative understanding of its formation and subsequent biotransformation. By using stable isotope tracers, researchers can track the metabolic fate of duloxetine (B1670986) and its metabolites in various cellular systems. rsc.orgnih.gov

This data can then be used to construct detailed metabolic network models. d-nb.infomdpi.comfrontiersin.org These models can simulate the metabolic dynamics of duloxetine and its metabolites under different physiological conditions, helping to predict how factors like genetic polymorphisms or co-administered drugs might alter the metabolic profile. d-nb.infomdpi.com Such models are invaluable for identifying potential bottlenecks in metabolic pathways and for generating new hypotheses about the regulation of duloxetine metabolism.

Development of Innovative Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate and sensitive detection of this compound in complex biological matrices is crucial for pharmacokinetic and metabolic studies. Future research will focus on developing and refining analytical techniques to achieve lower detection limits and higher specificity. solubilityofthings.comwalshmedicalmedia.comijnc.irdrug-dev.comamericanpharmaceuticalreview.com

Advancements in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are expected to play a central role. ijnc.ir The development of novel ionization sources and high-resolution mass analyzers will enable more precise quantification of this compound and its conjugates. drug-dev.com Furthermore, innovative sample preparation techniques, such as automated solid-phase extraction and microextraction methods, will be critical for improving the recovery and purity of the analyte from biological samples. ijnc.ir The integration of these advanced analytical methods will provide a more detailed and accurate picture of the pharmacokinetics of this compound. walshmedicalmedia.com

Further Investigation of Metabolic Enzyme Isoform Contributions and Regulatory Mechanisms

The formation of this compound is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP2D6 being the major contributors. pharmgkb.orgdrugbank.com However, the precise contribution of each isoform and the potential involvement of other enzymes, such as CYP2C9, require further investigation. drugbank.com Future studies will likely employ a combination of in vitro experiments with recombinant human enzymes and in vivo studies in individuals with different CYP genotypes to dissect the specific roles of these enzymes.

Furthermore, the regulatory mechanisms governing the expression and activity of these metabolic enzymes are an area of active research. nih.govnih.govmdpi.commdpi.comfrontiersin.org This includes investigating the role of genetic polymorphisms, epigenetic modifications, and signaling pathways in modulating enzyme function. nih.govmdpi.com A deeper understanding of these regulatory networks will be essential for predicting inter-individual variability in duloxetine metabolism and the formation of this compound.

Mechanistic Role in Metabolic Drug-Drug Interaction Studies

Given that duloxetine is metabolized by enzymes that are also responsible for the metabolism of many other drugs, the potential for drug-drug interactions (DDIs) is a significant clinical consideration. researchgate.netnih.govnih.goveuropa.eu While the focus of DDI studies has traditionally been on the parent drug, the role of metabolites like this compound is increasingly being recognized.

Future research will need to systematically investigate the potential of this compound to act as an inhibitor or inducer of metabolic enzymes. nih.gov This will involve in vitro screening assays followed by clinical DDI studies to assess the clinical significance of any observed interactions. nih.goveuropa.eu Understanding the mechanistic basis of these interactions is crucial for developing guidelines for the safe and effective co-administration of duloxetine with other medications. For instance, a study on the effect of Chaihu Shugan Pills on duloxetine pharmacokinetics in beagle dogs showed a reduction in the plasma exposure of both duloxetine and its metabolite, 4-hydroxyduloxetine. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 5-Hydroxyduloxetine in biological matrices, and how are they optimized for sensitivity and specificity?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its high specificity. Key validation parameters include linearity (1–100 ng/mL), intra-/inter-day precision (<15% RSD), and recovery rates (>85%) using deuterated internal standards. Sample preparation often involves protein precipitation with acetonitrile followed by solid-phase extraction to minimize matrix effects .

Q. How is this compound synthesized in laboratory settings, and what purity thresholds are required for pharmacological studies?

- Methodological Answer : Synthesis typically involves hydroxylation of duloxetine via cytochrome P450 (CYP2D6) enzymatic reactions or chemical oxidation. Purification is achieved through column chromatography (e.g., silica gel, eluent: chloroform/methanol 9:1), with purity verified by nuclear magnetic resonance (NMR; ≥95% purity) and high-resolution mass spectrometry (HRMS). Impurity profiles must comply with ICH guidelines for preclinical studies .

Q. What in vitro assays are recommended to assess the pharmacological activity of this compound?

- Methodological Answer : Competitive radioligand binding assays (e.g., serotonin/norepinephrine transporter inhibition) are performed using transfected HEK293 cells. Dose-response curves (IC₅₀ values) are generated with at least three independent replicates. Positive controls (e.g., duloxetine) and vehicle controls are mandatory to validate assay conditions .

Advanced Research Questions

Q. How do interspecies differences in CYP2D6 activity impact the extrapolation of this compound pharmacokinetic data from rodents to humans?

- Methodological Answer : Comparative studies require parallel in vivo (plasma sampling) and in vitro (hepatic microsomal incubations) assessments. Humanized CYP2D6 transgenic mouse models are used to mimic human metabolism. Data normalization to enzyme activity (pmol/min/mg protein) and allometric scaling (e.g., body surface area) are critical for translational accuracy .

Q. How can contradictions in reported half-life (t₁/₂) values of this compound across studies be resolved?

- Methodological Answer : Discrepancies often arise from differences in dosing regimens or analytical methodologies. A meta-analysis approach, as outlined in systematic review protocols, should be applied: (1) standardize inclusion criteria (e.g., studies with ≥10 subjects), (2) assess bias via Cochrane Risk of Tool, and (3) perform subgroup analyses stratified by assay type (LC-MS vs. ELISA) .

Q. What experimental design considerations are critical for evaluating this compound’s role in duloxetine-induced hepatotoxicity?

- Methodological Answer : Co-administration studies with CYP2D6 inhibitors (e.g., quinidine) in hepatocyte cultures can isolate this compound’s contribution. Biomarkers like alanine aminotransferase (ALT) and glutathione depletion are measured. Confounding factors (e.g., reactive metabolite formation) require orthogonal validation via covalent binding assays .

Q. How do in vitro-in vivo extrapolation (IVIVE) models account for this compound’s plasma protein binding variability in pharmacokinetic simulations?

- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models integrate fraction unbound (fu) values from equilibrium dialysis and tissue partition coefficients. Sensitivity analyses are performed to quantify the impact of fu variability (e.g., ±10%) on AUC and Cmax predictions .

Data Presentation Guidelines

-

Tables :

Parameter Rat (SD) Human (SD) Methodology t₁/₂ (h) 2.1 ± 0.3 12.5 ± 2.1 LC-MS/MS Plasma Protein Binding (%) 85 ± 5 92 ± 3 Ultracentrifugation -

Figures : Include dose-response curves for receptor affinity studies, annotated with 95% confidence intervals and statistical tests (e.g., one-way ANOVA).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。